

# Discontinued Clinical Trials of Apratastat: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Apratastat |
| Cat. No.:      | B1666068   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Apratastat** (TMI-005) is a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17) and various Matrix Metalloproteinases (MMPs). Developed by Wyeth (now a subsidiary of Pfizer), **Apratastat** was investigated as a potential oral therapeutic for rheumatoid arthritis (RA). Despite promising preclinical data and evidence of target engagement in early clinical studies, the development of **Apratastat** was halted following a Phase II clinical trial due to a lack of clinical efficacy. This technical guide provides a comprehensive overview of the available data on **Apratastat**, including its mechanism of action, a summary of the key clinical trial findings, and detailed experimental protocols relevant to its development.

## Mechanism of Action

**Apratastat** exerts its effects by inhibiting two key enzyme families involved in inflammatory processes:

- TACE (ADAM17): This enzyme is responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF- $\alpha$ ) to its soluble, active form. By inhibiting TACE, **Apratastat** reduces the levels of soluble TNF- $\alpha$ , a potent pro-inflammatory cytokine central to the pathophysiology of rheumatoid arthritis.

- Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. In RA, MMPs contribute to cartilage and bone destruction. **Apratastat**'s inhibition of MMPs was intended to prevent this joint damage.

## Signaling Pathway of Apratastat's Targets in Rheumatoid Arthritis

[Click to download full resolution via product page](#)

Caption: Signaling pathway targeted by **Apratastat** in rheumatoid arthritis.

## Discontinued Phase II Clinical Trial (NCT00095342)

The pivotal clinical trial that led to the discontinuation of **Apratastat** development was a Phase II, double-blind, placebo-controlled, parallel-group study in patients with active rheumatoid arthritis who were on a stable background of methotrexate.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Study Design

- Participants: 313 patients with active rheumatoid arthritis inadequately responding to methotrexate.[\[1\]](#)
- Treatment Arms:
  - Placebo
  - **Apratastat** 50 mg three times daily (t.i.d.)
  - **Apratastat** 100 mg t.i.d.
  - **Apratastat** 150 mg t.i.d.
- Duration: 12 weeks[\[1\]](#)
- Primary Endpoint: American College of Rheumatology (ACR) 20, 50, and 70 response rates at 12 weeks.[\[1\]](#)

### Efficacy Results

The study failed to meet its primary efficacy endpoints.[\[1\]](#) The ACR 20, 50, and 70 response rates for the **Apratastat** treatment groups were not statistically significantly different from the placebo group.[\[1\]](#) Specific quantitative data on the ACR response rates for each treatment arm are not publicly available in detail.

### Safety and Tolerability

**Apratastat** was generally well-tolerated. The most frequently reported adverse events were:[\[1\]](#)

- Nausea

- Abdominal pain
- Headache
- Diarrhea
- Asthenia
- Upper respiratory tract infection

Seven serious adverse events were reported in the treatment groups.<sup>[1]</sup> Notably, a significant elevation in acute phase reactants (C-reactive protein and erythrocyte sedimentation rate) was observed in the treatment groups compared to placebo.<sup>[1]</sup>

## Pharmacodynamic Data

Pharmacodynamic studies conducted in healthy volunteers demonstrated that **Apratastat** effectively inhibited TNF- $\alpha$  release. The IC50 values for TNF- $\alpha$  inhibition were determined to be:

| Assay Type           | IC50 (ng/mL) |
|----------------------|--------------|
| In vitro             | 144          |
| Ex vivo              | 81.7         |
| Endotoxin-challenged | 126          |

This data suggests that the lack of clinical efficacy was not due to a failure of target engagement at the doses tested.

## Preclinical Studies

Preclinical studies in animal models of arthritis, such as the collagen-induced arthritis (CIA) model in rats, showed that **Apratastat** had anti-arthritic potential. These studies demonstrated a reduction in paw swelling and other inflammatory markers. However, specific quantitative data from these preclinical studies are not widely published.

# Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **Apratastat** and similar TACE/MMP inhibitors.

## TACE (ADAM17) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against TACE.

Workflow for TACE Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a fluorometric TACE inhibition assay.

Materials:

- Recombinant human TACE
- Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

- Assay buffer (e.g., Tris-HCl with NaCl, CaCl<sub>2</sub>, and ZnCl<sub>2</sub>)
- Test compound (**Apratastat**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate
- Fluorescence plate reader

**Procedure:**

- Prepare serial dilutions of the test compound in assay buffer.
- Add a fixed amount of recombinant TACE to each well of the microplate.
- Add the diluted test compound to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to each well.
- Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) or as an endpoint reading after a fixed time.
- Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
- Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC<sub>50</sub> value.

## MMP Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound on MMP activity using a fluorogenic substrate.

### Workflow for MMP Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a fluorometric MMP inhibition assay.

Materials:

- Recombinant human MMP (e.g., MMP-1, MMP-9, MMP-13)
- Fluorogenic MMP substrate specific for the MMP being tested

- Assay buffer (typically contains Tris-HCl, NaCl, CaCl<sub>2</sub>, and a detergent like Brij-35)
- Test compound (**Apratastat**) in a suitable solvent
- 96-well black microplate
- Fluorescence plate reader

**Procedure:**

- Follow a similar procedure as the TACE inhibition assay, preparing serial dilutions of the test compound.
- Add a fixed amount of the specific recombinant MMP to the wells.
- Add the test compound and incubate.
- Initiate the reaction with the corresponding fluorogenic MMP substrate.
- Measure the increase in fluorescence over time.
- Calculate the percent inhibition and determine the IC<sub>50</sub> value.

## Cell-Based TNF- $\alpha$ Release Assay

This protocol describes how to measure the inhibition of TNF- $\alpha$  release from cultured monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Workflow for Cell-Based TNF- $\alpha$ Release Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based TNF-α release assay.

**Materials:**

- THP-1 human monocytic cell line
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS) from *E. coli*
- Test compound (**Apratastat**)
- 96-well cell culture plate
- ELISA or HTRF kit for human TNF- $\alpha$
- Plate reader for ELISA or HTRF

**Procedure:**

- Seed THP-1 cells into a 96-well plate at a predetermined density.
- Optionally, differentiate the THP-1 cells into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period.
- Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
- Stimulate the cells with a final concentration of LPS (e.g., 1  $\mu$ g/mL) to induce TNF- $\alpha$  production and release.<sup>[4]</sup>
- Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a CO<sub>2</sub> incubator.
- Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- Measure the concentration of TNF- $\alpha$  in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF- $\alpha$  release for each concentration of the test compound compared to the LPS-stimulated control without the inhibitor.

## Conclusion

The discontinuation of **Apratastat**'s clinical development for rheumatoid arthritis, despite its sound pharmacological rationale and demonstrated target engagement, underscores the complexities of translating preclinical and early clinical findings into late-stage clinical success. The lack of efficacy in the Phase II trial suggests that dual inhibition of TACE and MMPs, at the exposures achieved, was insufficient to produce a clinically meaningful benefit in patients with established RA on methotrexate therapy. The elevation of acute phase reactants in the treatment arms also raises questions about the overall immunomodulatory effects of this dual-inhibition strategy. The case of **Apratastat** serves as a valuable lesson in drug development, highlighting the importance of robust efficacy signals in mid-stage clinical trials and the challenges of modulating complex inflammatory pathways.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. | BioWorld [bioworld.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two High Throughput Screen Assays for Measurement of TNF- $\alpha$  in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantify TNF $\alpha$  secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- To cite this document: BenchChem. [Discontinued Clinical Trials of Apratastat: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666068#apratastat-discontinued-clinical-trials]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)